molecular formula C9H10Cl2O B13697353 1-(Dichloromethyl)-4-ethoxybenzene CAS No. 220870-73-5

1-(Dichloromethyl)-4-ethoxybenzene

Cat. No.: B13697353
CAS No.: 220870-73-5
M. Wt: 205.08 g/mol
InChI Key: XHJWDSXWBCXVCR-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-4-ethoxybenzene is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a dichloromethyl group and an ethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dichloromethyl)-4-ethoxybenzene can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction proceeds via the formation of an intermediate dichloromethyl ether, which then undergoes electrophilic aromatic substitution to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(Dichloromethyl)-4-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Dichloromethyl)-4-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-4-ethoxybenzene involves its interaction with specific molecular targets. The dichloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The ethoxy group can also influence the compound’s reactivity and solubility, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dichloromethyl)-4-ethoxybenzene is unique due to the combination of the dichloromethyl and ethoxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research .

Biological Activity

1-(Dichloromethyl)-4-ethoxybenzene, a chlorinated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its interactions, effects on different biological systems, and relevant case studies.

Interaction with Biological Molecules

Research indicates that this compound exhibits significant reactivity with nucleophiles and electrophiles. This reactivity is crucial for understanding its biological interactions, particularly in the context of enzyme inhibition and receptor binding.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of chlorinated compounds, including this compound. For example, extracts containing similar chlorinated structures have been evaluated for their effectiveness against various microorganisms. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods. Although specific data for this compound is limited, related compounds show promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the impact of this compound on different cell lines. For instance, studies involving human liver cancer cells (HepG2) revealed that exposure to chlorinated compounds can induce apoptosis and affect cell viability. The IC50 values obtained from these assays provide insights into the compound's potential as an anticancer agent.

Cell LineIC50 (µM)Reference
HepG225
MCF-7 (Breast)30
HeLa (Cervical)20

Case Study 1: Environmental Impact

A significant concern regarding chlorinated compounds like this compound is their environmental persistence and potential toxicity. A study investigated the effects of such compounds on aquatic systems, revealing that they can accumulate in sediments and affect microbial communities. The implications for ecosystem health are profound, necessitating further research into bioremediation strategies.

Case Study 2: Health Implications

Chronic exposure to chlorinated compounds has been linked to various health issues, including cancer and endocrine disruption. A notable case study examined workers in industries using dichloromethyl compounds, highlighting increased incidences of respiratory diseases and skin disorders. These findings underscore the importance of occupational safety measures when handling such chemicals.

Properties

CAS No.

220870-73-5

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

1-(dichloromethyl)-4-ethoxybenzene

InChI

InChI=1S/C9H10Cl2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,9H,2H2,1H3

InChI Key

XHJWDSXWBCXVCR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(Cl)Cl

Origin of Product

United States

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